花青素-3-O-葡萄糖苷

科学研究应用

作用机制

菊红素通过各种分子靶点和途径发挥其作用:

抗氧化活性: 它清除自由基和活性氧,从而保护细胞免受氧化损伤。

抗炎活性: 它抑制促炎细胞因子和酶的产生,从而减少炎症。

抗肥胖活性: 它调节脂质代谢和血糖水平,有助于减少肥胖.

生化分析

Biochemical Properties

C3G interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a good radical scavenging capacity against superoxide . C3G can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Cellular Effects

C3G has been shown to have various effects on different types of cells. For instance, it has been found to protect the brain and improve cognitive function in Alzheimer’s disease models . It also has the ability to induce cell apoptosis in colon cancer and glioblastoma .

Molecular Mechanism

C3G exerts its effects at the molecular level through various mechanisms. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . Furthermore, C3G regulates the PI3K/Akt/GSK3β signaling by upregulating phosphorylated-Akt/Akt and phosphorylated-GSK3β/GSK3β expression .

Temporal Effects in Laboratory Settings

The effects of C3G have been observed over time in laboratory settings. For instance, C3G liposomes have been found to exhibit improved stability . Moreover, the uptake and transport of C3G by cells were found to be concentration-dependent and affected by temperature .

Dosage Effects in Animal Models

The effects of C3G vary with different dosages in animal models. For example, oral administration of C3G in mice has been shown to protect the brain and improve cognitive behavior

Metabolic Pathways

C3G is involved in various metabolic pathways. After intake, C3G can be metabolized by oral epithelial cells, absorbed by the gastric epithelium, and it is gut-transformed, reaching the bloodstream and urine in low amounts .

Transport and Distribution

C3G is transported and distributed within cells and tissues. For instance, C3G liposomes have been found to penetrate cells via endocytosis

Subcellular Localization

Current evidence suggests that C3G can cross the blood-brain barrier and localize in diverse areas of the brain

准备方法

合成路线和反应条件: 菊红素可以通过从桑叶等天然来源中提取来合成。 提取过程通常涉及使用甲醇或乙醇等溶剂,然后进行柱色谱等纯化步骤 .

工业生产方法: 菊红素的工业生产涉及从植物材料中大规模提取。该过程包括:

- 收获植物材料(例如,桑叶)。

- 干燥和研磨植物材料。

- 使用甲醇或乙醇进行溶剂提取。

- 使用柱色谱和结晶等技术进行纯化 .

化学反应分析

反应类型: 菊红素会发生各种化学反应,包括:

氧化: 菊红素可以被氧化形成醌类,它们是反应性中间体。

还原: 它可以被还原形成无色的无色花青素。

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾在酸性条件下。

还原: 硼氢化钠或氢气在催化剂存在下。

主要产物:

氧化: 醌类和其他氧化衍生物。

还原: 无色花青素。

取代: 糖基化花青素.

相似化合物的比较

菊红素与其他花青素,如飞燕草素、矢车菊素和锦葵色素类似。 它在其特定的糖基化模式和对CD38酶活性的强抑制作用方面是独特的 .

类似化合物:

- 飞燕草素

- 矢车菊素

- 锦葵色素

- 牡丹素

- 矮牵牛素

菊红素以其特定的健康益处和独特的化学结构而脱颖而出,使其成为各种科学和工业应用的宝贵化合物。

属性

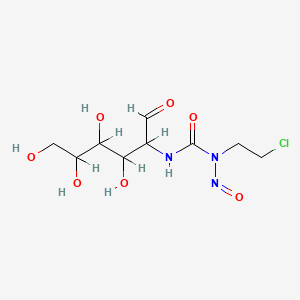

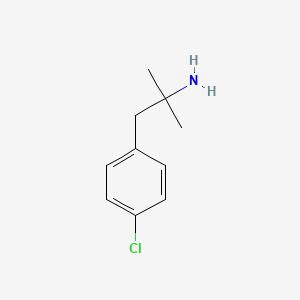

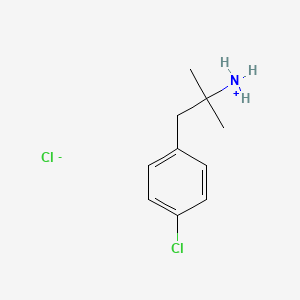

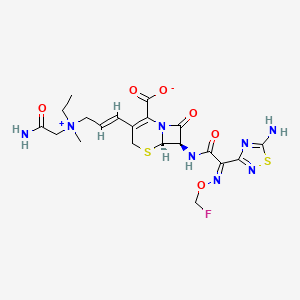

IUPAC Name |

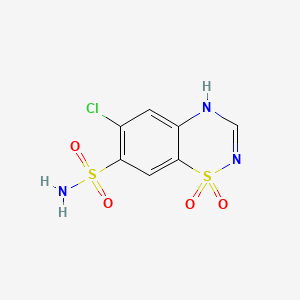

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyanidin 3-O-glucoside and where is it found?

A: Cyanidin 3-O-glucoside (C3G) is a natural pigment belonging to the anthocyanin family. It is widely found in various fruits and vegetables, particularly in berries like blackberries [], raspberries [], and elderberries [], as well as in black rice [, ], buckwheat [], and red daisy flowers [].

Q2: What are the potential health benefits associated with Cyanidin 3-O-glucoside?

A: C3G has been studied for its potential role in preventing various chronic diseases due to its antioxidant properties []. Research suggests it may contribute to cardiovascular health [, ], exhibit anti-inflammatory effects [], and possess anticancer properties [].

Q3: How does Cyanidin 3-O-glucoside exert its antioxidant effects?

A: C3G acts as a potent antioxidant by scavenging free radicals [], which are reactive molecules that can damage cells and contribute to various diseases. It effectively inhibits lipid peroxidation [, ], a process that damages cell membranes, and demonstrates high radical scavenging activity against DPPH [, ], superoxide anions [], and hydrogen peroxide [].

Q4: Does Cyanidin 3-O-glucoside interact with specific proteins in the body?

A: Yes, research indicates that C3G can interact with specific proteins. For instance, it binds to the bacterial protein SecA in Helicobacter pylori, inhibiting its activity and subsequently reducing cell death caused by the bacteria []. This interaction highlights its potential as an antibacterial agent. Moreover, studies on talin, a human adhesion protein, reveal that C3G increases talin's mechanical stability by interacting with its hydrophobic core and maintaining inter-helix distance []. This interaction suggests its potential role in influencing cellular adhesion processes.

Q5: How does Cyanidin 3-O-glucoside affect blood pressure?

A: Studies in rats have shown that a single oral dose of C3G can increase blood flow []. Repeated administration of C3G for 14 days resulted in a significant reduction in mean blood pressure []. This hypotensive effect is suggested to be related to increased blood flow, potentially through promoting angiogenesis within skeletal muscle [].

Q6: Are there any specific genes that are affected by Cyanidin 3-O-glucoside?

A: Transcriptome analysis in an Alzheimer’s mouse model revealed that C3G treatment upregulates several antioxidant genes, including S100a8, S100a9, Prdx2, Hp, Mpst, and Prxl2a []. This upregulation suggests a potential mechanism for C3G's protective effects against oxidative stress-related diseases like Alzheimer's.

Q7: How does the chemical structure of Cyanidin 3-O-glucoside influence its activity?

A: The structure of C3G significantly influences its biological activity. Studies focusing on the structure-activity relationship of flavonoids, including C3G, against dipeptidyl peptidase-4 (DPP-4) revealed that the presence of hydroxyl groups at specific positions (C3′, C4′, and C6) enhances its inhibitory activity []. Methylation of these hydroxyl groups tends to decrease the inhibitory effect [], highlighting the importance of these specific structural features for its interaction with DPP-4.

Q8: What is the bioavailability of Cyanidin 3-O-glucoside?

A: While C3G possesses various potential health benefits, its bioavailability is limited []. Studies in mice using radiolabeled C3G showed that a significant portion of the administered dose is excreted in feces [], indicating poor absorption. Factors like metabolic status and gender have been shown to influence C3G bioavailability in humans [].

Q9: Can the bioavailability of Cyanidin 3-O-glucoside be improved?

A: Yes, nanoencapsulation technology shows promise in improving the bioavailability and stability of C3G []. This approach involves encapsulating the compound within nanoparticles, protecting it from degradation and enhancing its absorption in the body.

Q10: Are there different methods for extracting and analyzing Cyanidin 3-O-glucoside?

A: Several methods exist for extracting, separating, and identifying C3G and other anthocyanins from various sources. Common techniques include using Amberlite XAD-7 resin [, ], Sephadex LH-20 columns [, ], and preparative thin layer chromatography []. High-performance liquid chromatography (HPLC) [, , , , , ] coupled with various detectors, such as diode array detectors (DAD) [] and mass spectrometry (MS) [, , , , , ], are widely employed for analyzing C3G content and profiling.

Q11: How does cooking affect the content of Cyanidin 3-O-glucoside in food?

A: Cooking methods can impact the content of C3G and other phenolics in food. Research on pigmented rice cultivars like Venere and Artemide showed that cooking methods like using a rice cooker and water bath resulted in relatively lower losses of these beneficial compounds compared to boiling, microwaving, or pressure cooking []. Interestingly, the cooking water retained a considerable amount of phenolics, suggesting that consuming it along with the cooked rice could enhance their intake [].

Q12: What is the significance of studying the interaction of Cyanidin 3-O-glucoside with model membranes?

A: Research has shown that C3G interacts with model membranes, particularly those mimicking tumor cell membranes []. The interaction leads to an increase in the packing order of lipids in the membrane, particularly in the hydrophilic region []. This suggests that C3G can make the membrane more rigid. This finding is crucial for understanding the potential anticancer and antioxidant activity of C3G, as changes in membrane fluidity can affect various cellular processes, including cell signaling and transport.

Q13: How does Cyanidin 3-O-glucoside interact with human serum albumin?

A: C3G can quench the intrinsic fluorescence of human serum albumin (HSA), the most abundant protein in blood plasma []. This quenching effect is attributed to a static mechanism, meaning that C3G forms a complex with HSA. The main forces driving this interaction are Van der Waals forces and hydrogen bonding []. Understanding this interaction is crucial for comprehending the absorption, distribution, metabolism, and excretion (ADME) profile of C3G in the body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。